2-Bromo-4-(3-(methoxymethyl)phenoxy)benzoicacid
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Overview
Description
2-Bromo-4-(3-(methoxymethyl)phenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a bromine atom at the second position and a phenoxy group substituted with a methoxymethyl group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-(methoxymethyl)phenoxy)benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzoic acid and 3-(methoxymethyl)phenol.
Formation of Phenoxy Intermediate: The first step involves the reaction of 3-(methoxymethyl)phenol with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion. This intermediate is then reacted with 2-bromobenzoic acid under appropriate conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of 2-Bromo-4-(3-(methoxymethyl)phenoxy)benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-4-(3-(methoxymethyl)phenoxy)benzoic acid can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can also occur, typically involving the reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The phenoxy group can participate in various coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Major Products
Substitution: Formation of substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes from the methoxymethyl group.
Reduction: Formation of alcohols from the carboxylic acid group.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Bromo-4-(3-(methoxymethyl)phenoxy)benzoic acid serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing diverse chemical structures.
Biology and Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It can be used as a building block for designing molecules with biological activity, such as enzyme inhibitors or receptor modulators. Research into its biological properties could lead to the development of new therapeutic agents.
Industry
In the materials science field, 2-Bromo-4-(3-(methoxymethyl)phenoxy)benzoic acid can be used in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism by which 2-Bromo-4-(3-(methoxymethyl)phenoxy)benzoic acid exerts its effects depends on its specific application. In chemical reactions, the bromine atom and phenoxy group play crucial roles in determining reactivity and selectivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(methoxy)benzoic acid: Lacks the methoxymethyl group, which may affect its reactivity and applications.
4-(3-(Methoxymethyl)phenoxy)benzoic acid: Lacks the bromine atom, which influences its chemical behavior.
2-Bromo-4-(phenoxy)benzoic acid:
Uniqueness
2-Bromo-4-(3-(methoxymethyl)phenoxy)benzoic acid is unique due to the presence of both the bromine atom and the methoxymethyl-substituted phenoxy group. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C15H13BrO4 |
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Molecular Weight |
337.16 g/mol |
IUPAC Name |
2-bromo-4-[3-(methoxymethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C15H13BrO4/c1-19-9-10-3-2-4-11(7-10)20-12-5-6-13(15(17)18)14(16)8-12/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
YIXFRUGQGLYWLH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)OC2=CC(=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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